4-(Isopentyloxy)-2-methylaniline
Description
4-(Isopentyloxy)-2-methylaniline is a substituted aniline derivative characterized by an isopentyloxy group (–O–CH2CH2CH(CH3)2) at the para position and a methyl group (–CH3) at the ortho position of the aromatic ring. Substituted anilines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, with substituents critically influencing reactivity, solubility, and toxicity .
Properties
IUPAC Name |
2-methyl-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)6-7-14-11-4-5-12(13)10(3)8-11/h4-5,8-9H,6-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNATLZQZUZXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-2-methylaniline typically involves the alkylation of 2-methylaniline with an isopentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or acetone.
Industrial Production Methods
On an industrial scale, the production of 4-(Isopentyloxy)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. Additionally, ultrasound-assisted synthesis has been explored to further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(Isopentyloxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Table 1: Key Properties of 4-(Isopentyloxy)-2-methylaniline and Analogs
Substituent Effects on Physicochemical Properties
- Alkoxy Groups : The isopentyloxy chain in 4-(Isopentyloxy)-2-methylaniline likely enhances lipophilicity compared to shorter alkoxy groups (e.g., methoxy in m-Cresidine). This property may improve membrane permeability but reduce aqueous solubility, a trend observed in analogs like 4-(3-Methoxypropoxy)-2-methylaniline .
- Electron-Withdrawing Groups: The chloro substituent in 4-Chloro-2-methylaniline increases electrophilicity, facilitating covalent binding to macromolecules (e.g., DNA adduct formation), which correlates with its carcinogenicity .
Biological Activity
4-(Isopentyloxy)-2-methylaniline is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : Approximately 201.29 g/mol
- Functional Groups : Aniline, isopentyloxy, and methyl groups attached to a benzene ring.
The biological activity of 4-(Isopentyloxy)-2-methylaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and cellular signaling.
- Receptor Modulation : It may interact with receptors, altering their activity and leading to downstream effects in cellular processes.
Research Findings
- Enzyme Interaction Studies : Research indicates that 4-(Isopentyloxy)-2-methylaniline can bind to enzymes, modulating their activity. This interaction can influence various biological effects, including antimicrobial and anticancer properties.
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell growth .
- Pharmaceutical Applications : The compound is being studied as a potential intermediate in pharmaceutical synthesis, with applications in developing drugs targeting specific diseases.
Case Studies
- Case Study 1 : A study investigated the effects of 4-(Isopentyloxy)-2-methylaniline on HeLa cells, demonstrating significant cytotoxicity at certain concentrations. The findings suggest its potential as an anticancer agent .
- Case Study 2 : Another research effort focused on the compound's ability to modulate receptor activity in metabolic pathways, indicating its role in influencing drug metabolism.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(Isopentyloxy)-2-methylaniline, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4-isopropoxyaniline | Isopropoxy instead of isopentyloxy | Different branching affects properties |
| 4-Methoxy-3-methylaniline | Methoxy group instead of isopentyloxy | More polar due to methoxy |
| 2-Isobutoxy-5-methylaniline | Isobutoxy group at a different position | Variations in position alter reactivity |
This comparison highlights how variations in substituents significantly influence chemical behavior and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
